molecular formula C15H14O4 B1581591 3',6'-Diacetoxybenzonorbornadiene CAS No. 7213-65-2

3',6'-Diacetoxybenzonorbornadiene

Cat. No. B1581591
CAS RN: 7213-65-2
M. Wt: 258.27 g/mol
InChI Key: GHNDBDFQIQQOER-UHFFFAOYSA-N
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Description

“3’,6’-Diacetoxybenzonorbornadiene” is a chemical compound with the molecular formula C15H14O4 . It has a molecular weight of 258.27 .


Molecular Structure Analysis

The molecular structure of “3’,6’-Diacetoxybenzonorbornadiene” can be represented by the InChI string: InChI=1S/C15H14O4/c1-8(16)18-12-5-6-13(19-9(2)17)15-11-4-3-10(7-11)14(12)15/h3-6,10-11H,7H2,1-2H3 . This represents the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

“3’,6’-Diacetoxybenzonorbornadiene” has several calculated properties :

Scientific Research Applications

Photoisomerization Studies

One significant application of benzonorbornadienes, closely related to 3',6'-Diacetoxybenzonorbornadiene, is in the study of photoisomerization processes. Paquette, Varadarajan, and Burke (1986) investigated various 1-substituted 6-methoxybenzonorbornadienes, exploring the excited-state 1,2-aryl shift controlled by different substituents. This research offers insights into triplet deactivation in rigid bichromophoric systems, a crucial aspect in understanding the photophysics and photochemistry of such compounds (Paquette, Varadarajan, & Burke, 1986).

Synthesis of Derivatives

Warrener, Collin, and Foley (2001) focused on the synthesis of 7-formyl and 7-hydroxymethyl benzonorbornadienes using 7-(1-Acetoxymethylidene)benzonorbornadiene as a reagent. This study demonstrates the versatility of benzonorbornadiene derivatives in chemical synthesis, providing pathways to form structurally complex and functionally diverse compounds (Warrener, Collin, & Foley, 2001).

Molecular Conformation and Separation

Liao et al. (2017) presented research on the molecular conformational control in a metal-organic framework, facilitating the efficient purification of 1,3-butadiene. The study highlights the significance of molecular structure and conformation in separating hydrocarbons, which can be related to the structural features of benzonorbornadienes (Liao, Huang, Zhang, Zhang, & Chen, 2017).

Catalysis Research

In catalysis, Lopez et al. (2016) explored the alkenylation of C(sp3)-H using dibenzylhafnium complexes. This research underscores the role of complex organometallic systems, akin to benzonorbornadiene derivatives, in facilitating selective chemical transformations (Lopez, Kondo, Nagae, Yamamoto, Tsurugi, & Mashima, 2016).

Electrophilic Addition Studies

Abbasoglu (2004) conducted an ab initio investigation on the electrophilic addition reaction of chlorine to homobenzonorbornadiene. This study provides a detailed understanding of the reaction mechanisms of benzonorbornadiene derivatives, which is essential for designing specific chemical processes (Abbasoglu, 2004).

properties

IUPAC Name

(6-acetyloxy-3-tricyclo[6.2.1.02,7]undeca-2,4,6,9-tetraenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c1-8(16)18-12-5-6-13(19-9(2)17)15-11-4-3-10(7-11)14(12)15/h3-6,10-11H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHNDBDFQIQQOER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C2C3CC(C2=C(C=C1)OC(=O)C)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00992850
Record name 1,4-Dihydro-1,4-methanonaphthalene-5,8-diyl diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00992850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3',6'-Diacetoxybenzonorbornadiene

CAS RN

7213-65-2
Record name 3',6'-Diacetoxybenzonorbornadiene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007213652
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC108092
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108092
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-Dihydro-1,4-methanonaphthalene-5,8-diyl diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00992850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
J Meinwald, GA Wiley - Journal of the American Chemical Society, 1958 - ACS Publications
Techniques for the transformation of cyclopentadiene-quinone (VII) into 3', 6'-diacetoxybenzonorbomadiene (Villa), 3', 6'-dihydroxybenzonorbornadiene (VUIb) and 3', 6'-…
Number of citations: 69 pubs.acs.org
DD Phillips, TB Hill - Journal of the American Chemical Society, 1958 - ACS Publications
The Friedel-Crafts reaction between allylsuccinic anhydride (I) and benzene afforded a complex mixture of acids from which, after esterification, it has been possible toisolate and …
Number of citations: 11 pubs.acs.org
DC Kleinfelter, P Von R. Schleyer - Journal of the American …, 1961 - ACS Publications
2-Phenylnorbornene (I, R= C6H6) reacted with excess performic acid to give 2-eizdo-phenyl-2, 3-cA-e «o-norbornylene carbonate (IX, R= C6H5). The formation of carbonates by the …
Number of citations: 5 pubs.acs.org

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